molecular formula C16H15N B1429622 (2,4-Dimethylphenyl)(phenyl)acetonitrile CAS No. 82954-09-4

(2,4-Dimethylphenyl)(phenyl)acetonitrile

Cat. No.: B1429622
CAS No.: 82954-09-4
M. Wt: 221.3 g/mol
InChI Key: MUZOOZSDJFIEBR-UHFFFAOYSA-N
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Description

(2,4-Dimethylphenyl)(phenyl)acetonitrile is an organic compound with the molecular formula C16H15N. It is a colorless to pale yellow crystalline solid that belongs to the class of aryl nitriles. This compound is used in various fields such as medical research, environmental research, and industrial research.

Scientific Research Applications

(2,4-Dimethylphenyl)(phenyl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylphenyl)(phenyl)acetonitrile typically involves the reaction of 2,4-dimethylbenzyl chloride with sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the nitrile group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethylphenyl)(phenyl)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Mechanism of Action

The mechanism by which (2,4-Dimethylphenyl)(phenyl)acetonitrile exerts its effects depends on the specific application. In biological systems, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. The nitrile group can interact with active sites of enzymes, leading to inhibition or modification of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    (3,4-Dimethoxyphenyl)acetonitrile: This compound is used in the synthesis of various organic molecules and has similar chemical properties.

    Benzyl cyanide: Another aryl nitrile, used as an intermediate in organic synthesis.

Uniqueness

(2,4-Dimethylphenyl)(phenyl)acetonitrile is unique due to the presence of two methyl groups on the aromatic ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to other aryl nitriles .

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-2-phenylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N/c1-12-8-9-15(13(2)10-12)16(11-17)14-6-4-3-5-7-14/h3-10,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZOOZSDJFIEBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C#N)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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